

Technical Guide: Physicochemical Properties of 5-Bromo-2-(2-ethylphenoxy)aniline

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Compound of Interest

Compound Name: 5-Bromo-2-(2-ethylphenoxy)aniline

Cat. No.: B3171912

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For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for the specific compound **5-Bromo-2-(2-ethylphenoxy)aniline** is not readily available in public databases and scientific literature. The following guide provides predicted physicochemical properties and generalized experimental protocols relevant to a molecule of this type.

Predicted Physicochemical Properties

Due to the absence of experimentally determined data, the following table summarizes the predicted physicochemical properties of **5-Bromo-2-(2-ethylphenoxy)aniline**. These values were calculated using computational models and should be used as estimations.

Property	Predicted Value	Notes
Molecular Formula	C ₁₄ H ₁₄ BrNO	-
Molecular Weight	292.17 g/mol	-
logP (Octanol-Water Partition Coefficient)	4.5 - 5.0	Indicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility	Low	Consistent with the high predicted logP value.
pKa (most basic)	2.5 - 3.5 (Amine)	The aniline amine is expected to be weakly basic.
Boiling Point	> 350 °C	Estimated, likely to decompose at atmospheric pressure.
Melting Point	Not readily predictable	Highly dependent on crystal lattice energy.

General Experimental Protocols

The synthesis and characterization of a novel compound like **5-Bromo-2-(2-ethylphenoxy)aniline** would typically follow established organic chemistry methodologies. Below are representative protocols.

Synthesis via Ullmann Condensation

The formation of the diaryl ether linkage in **5-Bromo-2-(2-ethylphenoxy)aniline** is commonly achieved through a copper-catalyzed C-O cross-coupling reaction, known as the Ullmann condensation.^{[1][2][3][4]}

Reaction Scheme:

- Starting Materials: 2,5-dibromoaniline and 2-ethylphenol
- Catalyst: Copper(I) salt (e.g., CuI)
- Base: A non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃)

- Solvent: A high-boiling polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF))

General Procedure:

- To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromoaniline (1 equivalent), 2-ethylphenol (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (e.g., 5-10 mol%).
- Add a suitable volume of NMP to the vessel.
- The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours to days, while the reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
- The mixture is then washed with water and brine to remove the base and solvent.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the pure **5-Bromo-2-(2-ethylphenoxy)aniline**.

Characterization Protocols

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.^[5]
^[6]^[7]^[8]^[9]

General Procedure for ¹H and ¹³C NMR:

- A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- The NMR tube is placed in the spectrometer.

- ^1H and ^{13}C NMR spectra are acquired. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in the ^1H spectrum, along with the chemical shifts in the ^{13}C spectrum, are used to confirm the structure of the molecule.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

General Procedure for Electrospray Ionization (ESI) MS:

- A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is infused into the ESI source of the mass spectrometer.
- The mass spectrum is acquired, which should show a prominent ion corresponding to the protonated molecule $[\text{M}+\text{H}]^+$, confirming the molecular weight of 292.17 for $\text{C}_{14}\text{H}_{14}\text{BrNO}$. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

The melting point is a key physical property that can indicate the purity of a crystalline solid.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

General Procedure:

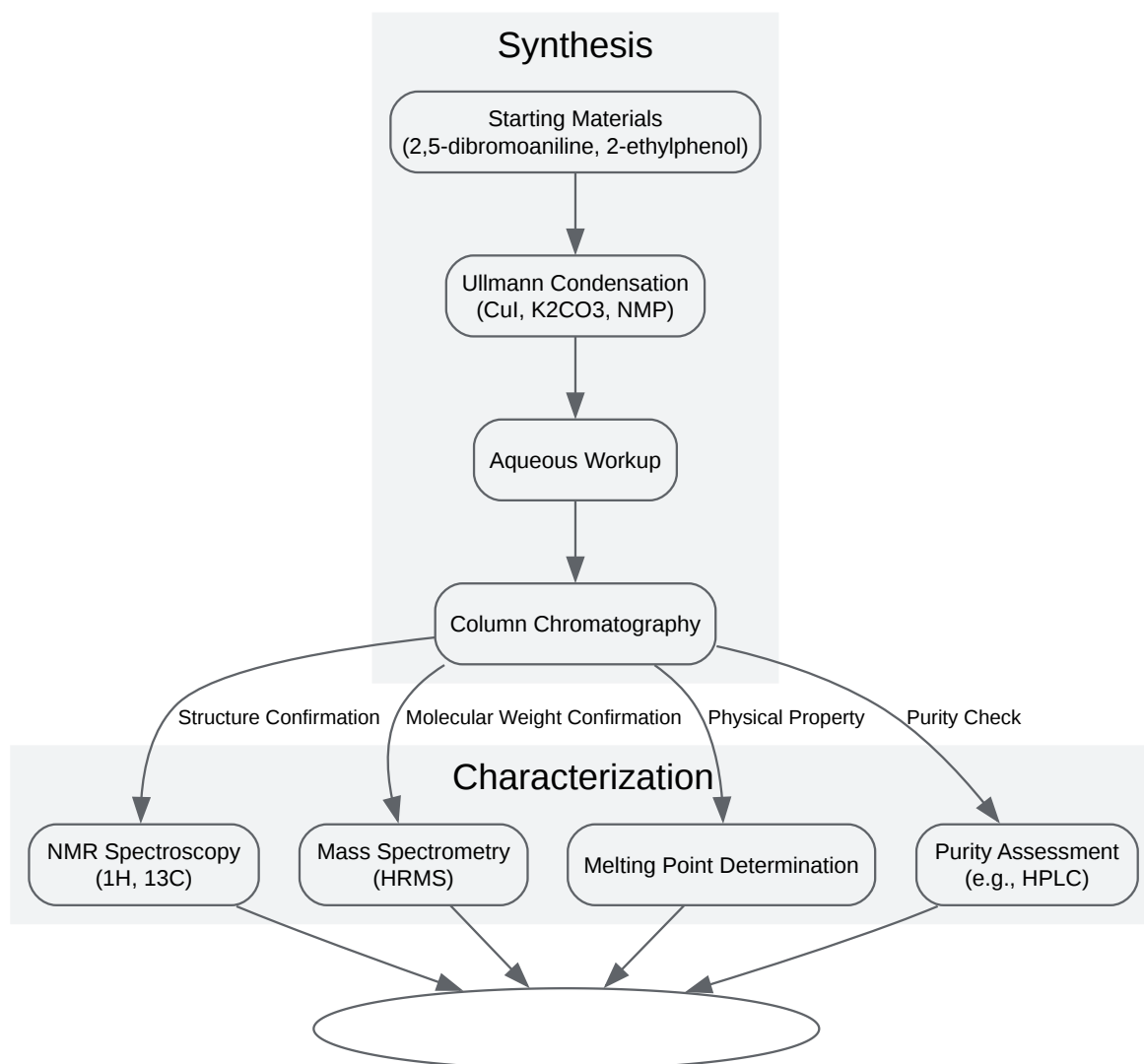
- A small amount of the crystalline solid is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 $^{\circ}\text{C}$ per minute).
- The temperature range over which the solid melts is recorded. A sharp melting range (typically $< 2^{\circ}\text{C}$) is indicative of a pure compound.

Visualizations

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like **5-Bromo-2-(2-ethylphenoxy)aniline**.

General Workflow for Synthesis and Characterization



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Caption: A flowchart of the synthesis and characterization process.

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